N-(3-chloro-4-ethoxybenzyl)-N-[2-(2-pyridinyloxy)ethyl]amine
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Overview
Description
N-(3-chloro-4-ethoxybenzyl)-N-[2-(2-pyridinyloxy)ethyl]amine is a synthetic organic compound that may have applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound’s structure includes a benzyl group substituted with chlorine and ethoxy groups, and a pyridinyloxyethylamine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-ethoxybenzyl)-N-[2-(2-pyridinyloxy)ethyl]amine typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the benzyl intermediate: Starting with 3-chloro-4-ethoxybenzyl chloride, which can be synthesized from 3-chloro-4-ethoxybenzyl alcohol through chlorination.
Coupling with pyridinyloxyethylamine: The benzyl chloride intermediate can then be reacted with 2-(2-pyridinyloxy)ethylamine under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-ethoxybenzyl)-N-[2-(2-pyridinyloxy)ethyl]amine may undergo various chemical reactions, including:
Oxidation: The ethoxy group could be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group (if present) could be reduced to an amine.
Substitution: The chlorine atom on the benzyl ring could be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium thiolate (KSH).
Major Products
The major products would depend on the specific reaction conditions and reagents used. For example, oxidation of the ethoxy group could yield 3-chloro-4-formylbenzyl-N-[2-(2-pyridinyloxy)ethyl]amine.
Scientific Research Applications
N-(3-chloro-4-ethoxybenzyl)-N-[2-(2-pyridinyloxy)ethyl]amine could have several scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Possible applications in drug discovery and development, particularly as a lead compound for designing new therapeutic agents.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action would depend on the specific application of the compound. In a biological context, it could interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-4-methoxybenzyl)-N-[2-(2-pyridinyloxy)ethyl]amine: Similar structure but with a methoxy group instead of an ethoxy group.
N-(3-chloro-4-ethoxybenzyl)-N-[2-(2-pyridinyloxy)propyl]amine: Similar structure but with a propyl group instead of an ethyl group.
Uniqueness
The unique combination of the 3-chloro-4-ethoxybenzyl and 2-(2-pyridinyloxy)ethylamine moieties may confer specific chemical and biological properties that are not present in similar compounds. This could include differences in reactivity, binding affinity, and overall biological activity.
Properties
Molecular Formula |
C16H19ClN2O2 |
---|---|
Molecular Weight |
306.79 g/mol |
IUPAC Name |
N-[(3-chloro-4-ethoxyphenyl)methyl]-2-pyridin-2-yloxyethanamine |
InChI |
InChI=1S/C16H19ClN2O2/c1-2-20-15-7-6-13(11-14(15)17)12-18-9-10-21-16-5-3-4-8-19-16/h3-8,11,18H,2,9-10,12H2,1H3 |
InChI Key |
GKWUOSHJIIQHMM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CNCCOC2=CC=CC=N2)Cl |
Origin of Product |
United States |
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